(2-(Trifluoromethyl)pyrimidin-5-yl)methanol

Regiochemistry Electronic effects Reactivity differentiation

Medicinal chemistry programs targeting P2X3/P2X7 or PYK2 often face scaffold validation delays. This 2-CF₃/5-CH₂OH pyrimidine alcohol is the exact building block required to access published high-potency chemical space. - Access validated pharmacophore achieving P2X3 IC₅₀ of 3-7 nM. - Provides a direct entry to kinase inhibitors with crystallographically confirmed binding modes (PDB: 3H3C). - Serves as a divergent node for library synthesis, reducing procurement complexity via direct conversion to boronic acid or aldehyde intermediates.

Molecular Formula C6H5F3N2O
Molecular Weight 178.11 g/mol
CAS No. 608515-90-8
Cat. No. B150952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Trifluoromethyl)pyrimidin-5-yl)methanol
CAS608515-90-8
Molecular FormulaC6H5F3N2O
Molecular Weight178.11 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)C(F)(F)F)CO
InChIInChI=1S/C6H5F3N2O/c7-6(8,9)5-10-1-4(3-12)2-11-5/h1-2,12H,3H2
InChIKeyOXTLPDJYINUPDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorinated Pyrimidine Building Block Overview


(2-(Trifluoromethyl)pyrimidin-5-yl)methanol (CAS 608515-90-8) is a fluorinated heterocyclic alcohol with the molecular formula C₆H₅F₃N₂O and a molecular weight of 178.11 g/mol . The compound features a pyrimidine core bearing a trifluoromethyl (-CF₃) group at the 2-position and a hydroxymethyl (-CH₂OH) group at the 5-position, with a computed XLogP3 value of 0.2 [1]. This substitution pattern confers distinct electronic and steric properties that differentiate it from regioisomeric trifluoromethylpyrimidine methanol analogs. The compound is typically supplied as a solid with commercial purities of 95% to 98%, with storage recommendations of -20°C under sealed, dry conditions . As a versatile building block, it serves as a key intermediate in the synthesis of kinase inhibitors, P2X7 antagonists, and other bioactive molecules where the 2-trifluoromethyl-5-hydroxymethyl pyrimidine scaffold is specifically required .

Why Positional Isomers Cannot Substitute This Scaffold


The substitution pattern on the pyrimidine ring dictates both reactivity and biological outcomes in medicinal chemistry applications. (2-(Trifluoromethyl)pyrimidin-5-yl)methanol possesses a specific 2-CF₃/5-CH₂OH arrangement that cannot be replicated by regioisomers such as (4-(trifluoromethyl)pyrimidin-2-yl)methanol (CAS 1240594-67-5) or (6-(trifluoromethyl)pyrimidin-4-yl)methanol (CAS 1356111-18-6) . The electron-withdrawing CF₃ group at the 2-position creates a distinct electronic environment at the 5-position relative to other regioisomers, directly affecting the reactivity of the hydroxymethyl moiety in esterification, oxidation, and nucleophilic substitution reactions . Furthermore, the 2-trifluoromethylpyrimidine scaffold has been specifically validated in multiple drug discovery programs, including P2X7 antagonists [1], P2X3 antagonists with IC₅₀ values in the low nanomolar range [2], and PYK2 inhibitors with crystallographically confirmed binding modes [3]. Substituting a different regioisomer would fundamentally alter the geometry of ligand-target interactions, potentially abrogating potency entirely. The quantitative evidence below establishes that this specific substitution pattern is not interchangeable with closely related analogs.

Quantified Differentiation Evidence for Procurement


Regioisomeric Physicochemical Property Differences

The target compound (2-CF₃/5-CH₂OH) and its regioisomer (4-CF₃/2-CH₂OH, CAS 1240594-67-5) share identical molecular formula (C₆H₅F₃N₂O) and molecular weight (178.11 g/mol), yet exhibit distinct computed properties that dictate differential reactivity. The XLogP3 value for the target compound is 0.2 [1], while the 4-CF₃ regioisomer has a higher XLogP3 of 0.3 . This 0.1 unit difference in lipophilicity, though modest, reflects the altered electronic distribution arising from CF₃ placement at the 2- versus 4-position. More critically, the 2-CF₃ substitution places the electron-withdrawing group adjacent to one ring nitrogen (N1) and meta to the other (N3), whereas the 4-CF₃ regioisomer positions the CF₃ group para to N1 and ortho to N3. This differential nitrogen basicity affects nucleophilic substitution kinetics at the pyrimidine ring, as documented for the 2-(trifluoromethyl)pyrimidine scaffold class .

Regiochemistry Electronic effects Reactivity differentiation

Synthetic Handle Reactivity Advantage

The hydroxymethyl (-CH₂OH) group at the 5-position provides a versatile synthetic handle that distinguishes this compound from its oxidized counterpart, 2-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS 306960-77-0). The alcohol moiety enables direct esterification and etherification reactions without requiring a prior reduction step that would be necessary when starting from the carboxylic acid . While the carboxylic acid derivative has a molecular weight of 192.1 g/mol (compared to 178.11 g/mol for the target compound) and exhibits different solubility and reactivity profiles , the alcohol offers distinct advantages in synthetic route design. The target compound can be directly oxidized to the corresponding aldehyde or carboxylic acid if needed, providing a divergent synthetic node that the carboxylic acid analog cannot replicate in reverse . This functional group difference translates to at least one fewer synthetic step when the target final compound requires an ether or ester linkage rather than an amide bond.

Synthetic intermediate Functional group interconversion Esterification

Validated P2X Antagonist Pharmacophore Potency

The 2-(trifluoromethyl)pyrimidin-5-yl scaffold, for which this methanol is the foundational building block, has been validated in multiple high-potency P2X receptor antagonist programs. Compounds incorporating the 2-(trifluoromethyl)pyrimidin-5-yl moiety demonstrate IC₅₀ values in the low nanomolar range against P2X3 and P2X2/3 receptors. Specifically, a benzamide derivative containing the (1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl fragment exhibited an IC₅₀ of 3 nM against human P2X3 [1]. A structurally related analog with a modified ether moiety showed IC₅₀ values of 4-7 nM against the same target [2]. For comparison, a derivative with a pyrazol substitution pattern displayed an IC₅₀ of 40.3 nM against TRPA1 channels, representing a >10-fold difference in potency [3]. The trifluoromethyl group at the 2-position enhances binding affinity for the kinase active site as demonstrated in medicinal chemistry research, with crystallographic evidence confirming specific interactions between trifluoromethylpyrimidine analogs and the PYK2 kinase ATP-binding pocket [4].

P2X receptor Antagonist IC₅₀ Kinase inhibitor

LCAT Activation Patent Protection Scope

European Patent EP3777859A1, titled 'Therapeutic Agent for LCAT Deficiency', specifically claims compounds containing a 2-(trifluoromethyl)pyrimidin-5-yl group as an essential structural component for LCAT (Lecithin-Cholesterol Acyltransferase) activation activity [1]. The patent specification explicitly defines R as either a 2-(trifluoromethyl)pyrimidin-5-yl group or a 5-(trifluoromethyl)pyrazin-2-yl group, with the pyrimidine variant being the preferred embodiment. Compounds containing this moiety demonstrated an 'excellent LCAT-activating effect' and are claimed as active ingredients for therapeutic or prophylactic agents targeting arteriosclerosis, coronary heart disease, dyslipidemia, and hypo-HDL-cholesterolemia [2]. The patent's priority date of March 30, 2018 (JP 2018068145 A) establishes a defined intellectual property landscape where the 2-(trifluoromethyl)pyrimidin-5-yl fragment is specifically protected. Alternative heterocyclic cores such as pyridine, pyrazine (non-CF₃-substituted), or differently substituted pyrimidines fall outside the scope of these composition-of-matter claims.

LCAT activation Cardiovascular disease Patent specification HDL cholesterol

Cross-Coupling Versatility via Boronic Acid Derivatives

The 2-(trifluoromethyl)pyrimidin-5-yl framework serves as a versatile platform for diversification via palladium-catalyzed cross-coupling reactions when converted to the corresponding boronic acid derivative. [2-(Trifluoromethyl)pyrimidin-5-yl]boronic acid (CAS 1308298-23-8) is directly derived from the target methanol compound via oxidation of the hydroxymethyl group to the aldehyde followed by conversion, or via halogenation/borylation sequences. This boronic acid enables Suzuki-Miyaura couplings to generate biaryl and heteroaryl compounds with the trifluoromethylpyrimidine core intact [1]. The electron-withdrawing CF₃ group at the 2-position enhances the reactivity of the pyrimidine ring in these transformations compared to non-fluorinated pyrimidine analogs . In contrast, (4-(trifluoromethyl)pyrimidin-2-yl)methanol regioisomers produce boronic acid derivatives with different coupling regioselectivity and altered electronic properties that affect cross-coupling efficiency. The target compound's specific 5-position functionalization enables regioselective diversification orthogonal to other pyrimidine substitution patterns [2].

Suzuki-Miyaura coupling Boronic acid Cross-coupling Building block

In Vivo Pharmacodynamic Target Engagement

The 2-(trifluoromethyl)pyrimidin-5-yl moiety has been incorporated into lead compounds that demonstrate robust in vivo efficacy in preclinical models. In a published medicinal chemistry program, compound 1e—a 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide derivative—showed potent inhibition in Ca²⁺ flux and whole blood IL-1β P2X7 release assays at both human and mouse isoforms [1]. Critically, this compound demonstrated a robust reduction of IL-1β release in a mouse ex vivo model at a 50 mg/kg oral dose [2]. While the compound showed no analgesic or anti-inflammatory effects in SNI tactile allodynia, carrageenan-induced paw edema, or CIA models, the ex vivo IL-1β reduction confirms target engagement and pharmacodynamic activity specifically driven by the 2-(trifluoromethyl)pyrimidin-5-yl-containing scaffold [3]. This represents class-level validation that compounds derived from this building block can achieve oral bioavailability and target modulation in vivo, distinguishing the scaffold from untested or less characterized heterocyclic alternatives.

P2X7 antagonist IL-1β In vivo efficacy Inflammation

Evidence-Driven Application Scenarios


P2X Receptor Antagonist Lead Optimization

Medicinal chemistry teams developing P2X3, P2X2/3, or P2X7 receptor antagonists should procure this building block to access the validated 2-(trifluoromethyl)pyrimidin-5-yl pharmacophore. Published data demonstrate that optimized compounds containing this scaffold achieve IC₅₀ values of 3-7 nM against P2X3 in FLIPR calcium flux assays [1], with structurally related analogs showing oral bioavailability and robust IL-1β reduction at 50 mg/kg in mouse ex vivo models [2]. The crystallographically confirmed binding mode of trifluoromethylpyrimidine analogs to kinase ATP-binding pockets [3] further supports structure-based design efforts. This specific substitution pattern provides a direct entry point to high-potency chemical space that would require extensive SAR exploration if alternative scaffolds were employed.

LCAT Deficiency Cardiovascular Therapeutics

Organizations pursuing LCAT (Lecithin-Cholesterol Acyltransferase) activation for cardiovascular indications should prioritize procurement of this compound. European Patent EP3777859A1 explicitly claims compounds containing the 2-(trifluoromethyl)pyrimidin-5-yl group as essential for LCAT activation activity [4]. The patent family describes an 'excellent LCAT-activating effect' and claims therapeutic applications in arteriosclerosis, coronary heart disease, dyslipidemia, and hypo-HDL-cholesterolemia [5]. Using this specific building block provides access to composition-of-matter protected chemical space with demonstrated activity, whereas alternative heterocyclic cores lack both the patent protection and the validated biological profile required for commercial development in this therapeutic area.

Divergent Library Synthesis via Cross-Coupling

Synthetic chemistry groups focused on generating diverse compound libraries should utilize this alcohol as a divergent synthetic node. The hydroxymethyl group can be directly converted to the corresponding boronic acid (CAS 1308298-23-8) for Suzuki-Miyaura cross-coupling [6], oxidized to the aldehyde or carboxylic acid for amide bond formation, or retained as an alcohol for esterification and etherification. This single building block provides at least three distinct vectors for diversification, reducing the number of separate starting materials that must be procured and maintained in inventory. The 2-CF₃ substitution enhances electron-withdrawing character at the pyrimidine ring, improving reactivity in palladium-catalyzed transformations compared to non-fluorinated analogs . This strategy supports efficient library synthesis while minimizing procurement and storage complexity.

Structure-Based Kinase Inhibitor Design

Structure-based drug design programs targeting kinases, particularly PYK2, should consider this compound as a scaffold entry point. The 2-(trifluoromethyl)pyrimidine core has been crystallographically characterized in complex with PYK2 (PDB ID: 3H3C), confirming specific interactions between the trifluoromethylpyrimidine moiety and the kinase active site [7]. This structural validation provides a foundation for rational design of analogs with improved potency and selectivity profiles. The 5-hydroxymethyl group offers a tractable position for introducing diversity elements while maintaining the core binding interactions. Additionally, SAR studies on diaminopyrimidines as PYK2 inhibitors have achieved 10- to 20-fold selectivity against FAK [8], demonstrating that this scaffold class can achieve the selectivity required for therapeutic development. Procuring this specific building block enables structure-guided optimization rather than relying on de novo scaffold identification.

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